

Physicochemical Properties of Deuterated Creatine Isotopes: A Technical Guide

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Compound of Interest

Compound Name: Creatine D3

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Introduction

Creatine, a naturally occurring nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain.^[1] Its deuterated isotopologues, where one or more hydrogen atoms are replaced by deuterium, have emerged as invaluable tools in biomedical research. These stable isotope-labeled compounds serve as tracers to investigate creatine metabolism, pharmacokinetics, and to non-invasively measure skeletal muscle mass.^{[2][3]} Understanding the physicochemical properties of these deuterated creatine isotopes is paramount for their effective application in experimental design and data interpretation. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their analysis, and a visualization of the key signaling pathways influenced by creatine.

Physicochemical Properties

The substitution of protium (^1H) with deuterium (^2H or D) results in a slight increase in molecular weight and can influence bond strength, which in turn may subtly affect various physicochemical parameters. While extensive comparative data for all deuterated creatine isotopes is not readily available in the literature, the fundamental properties are largely comparable to non-labeled creatine.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of creatine and its deuterated isotopologues. Data for deuterated variants beyond d3-creatine is limited and largely inferred from the properties of creatine monohydrate.

Table 1: General Physicochemical Properties

Property	Creatine (C ₄ H ₉ N ₃ O ₂)	Creatine-d3 (C ₄ H ₆ D ₃ N ₃ O ₂)	Notes
Molecular Weight (g/mol)	131.13[4]	134.15[5]	Deuteration of the N-methyl group.
Monoisotopic Mass (Da)	131.0695[4]	134.0883[5]	Precise mass for mass spectrometry.
pKa ₁ (Carboxylic Acid)	~3.4 - 3.8[1][6]	Expected to be very similar to creatine.	The inductive effect of deuterium is minimal.
pKa ₂ (Guanidinium Group)	~12.7[1]	Expected to be very similar to creatine.	The inductive effect of deuterium is minimal.
logP	-1.258[6]	Expected to be very similar to creatine.	Indicates high hydrophilicity.

Table 2: Solubility Data

Solvent	Creatine Monohydrate	Temperature (°C)	Reference
Water	13.3 g/L	18	[6]
Water	14 g/L	20	[7]
Water	34 g/L	50	[7]
PBS (pH 7.2)	10 mg/mL (for Creatinine-d3)	Not Specified	[8]

Note: The solubility of deuterated creatine isotopes is expected to be very similar to that of creatine monohydrate.

Table 3: Stability of Creatine Monohydrate

Condition	Observation	Reference
Solid State (Powder)	Stable for years, even at elevated temperatures (e.g., 40°C).[7][9]	[7][9]
Aqueous Solution (Neutral pH)	Relatively stable.	[7]
Aqueous Solution (Acidic pH)	Degradation to creatinine increases as pH decreases.[7]	[7]
Thermal Decomposition	Dehydrates at ~97-125°C; intramolecular cyclization to creatinine above 230°C.[10]	[10]

Note: The stability profile of deuterated creatine is anticipated to be comparable to that of creatine monohydrate under similar conditions.

Experimental Protocols

The analysis of deuterated creatine and its metabolites is crucial for pharmacokinetic studies and for applications such as the D3-creatine dilution method for muscle mass estimation. The following are detailed methodologies for key experiments.

Quantification of Deuterated Creatine and Creatinine by LC-MS/MS

This protocol is adapted from methods used for the D3-creatine dilution technique.[5][11][12]

Objective: To accurately quantify the concentrations of deuterated creatine (e.g., d3-creatine) and its metabolite, deuterated creatinine (e.g., d3-creatinine), in urine samples.

Materials:

- High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[12]

- Analytical column (e.g., C18 reverse-phase).
- Deuterated creatine and creatinine reference standards.
- Internal standards (e.g., d5-creatine and d5-creatinine).[12]
- LC-MS grade solvents (acetonitrile, methanol, water).[12]
- Formic acid.[12]
- Human urine samples.

Procedure:

- Sample Preparation ("Dilute-and-Shoot"):
 - Thaw frozen urine samples to room temperature and vortex for homogenization.[12]
 - Centrifuge samples to pellet any particulate matter (e.g., 4000 rpm for 10 minutes).[12]
 - In a microcentrifuge tube, dilute a small volume of urine supernatant (e.g., 50 μ L) with a larger volume of an internal standard working solution (e.g., 950 μ L) containing known concentrations of d5-creatine and d5-creatinine in a solvent mixture like 50:50 acetonitrile:water.[12]
 - Vortex the mixture thoroughly.[12]
- LC-MS/MS Analysis:
 - Inject the prepared sample into the LC-MS/MS system.
 - Perform chromatographic separation using a suitable gradient elution program.
 - Operate the mass spectrometer in positive electrospray ionization mode.[12]
 - Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each analyte and internal standard.[12]
- Data Analysis:

- Integrate the chromatographic peaks for all analytes and internal standards.
- Calculate the concentration of each analyte in the urine samples by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the reference standards.

Isotopic Enrichment Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the isotopic purity and the specific positions of deuterium labeling in creatine molecules.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To determine the degree of deuteration and confirm the structural integrity of deuterated creatine samples.

Materials:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.
- Deuterated creatine sample.
- Deuterium oxide (D₂O) for sample dissolution and as a lock solvent.[\[16\]](#)
- Internal standard (e.g., TSP - 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).[\[16\]](#)

Procedure:

- Sample Preparation:
 - Accurately weigh a small amount of the deuterated creatine sample.
 - Dissolve the sample in a known volume of D₂O containing a known concentration of the internal standard.[\[16\]](#)
 - Transfer the solution to an NMR tube.
- NMR Data Acquisition:

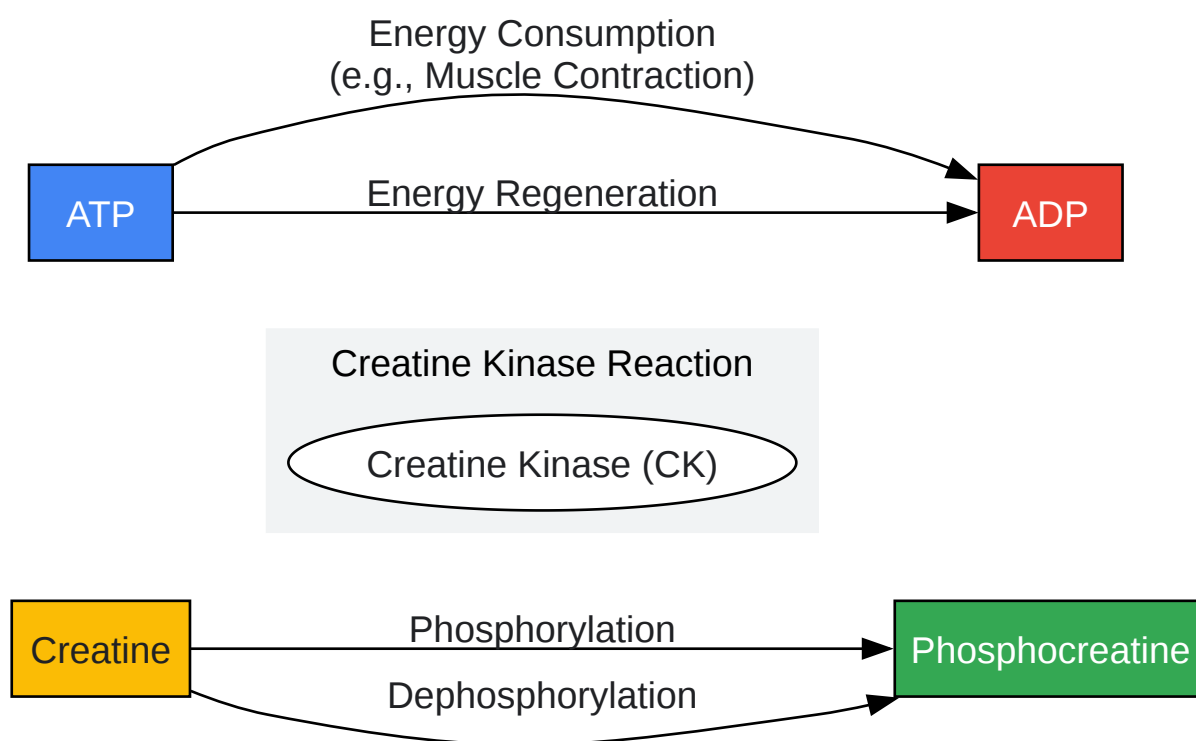
- Acquire a ^1H NMR spectrum of the sample.
- If necessary for structural confirmation, acquire a ^{13}C NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC).
- Data Analysis:
 - Integrate the signals corresponding to the protons at different positions in the creatine molecule.
 - Compare the integral of the signals from the deuterated positions with those from the non-deuterated positions to calculate the percentage of isotopic enrichment.
 - The chemical shifts of the protons will confirm the structure of the creatine molecule.

Signaling Pathways and Experimental Workflows

Creatine supplementation has been shown to influence several key signaling pathways involved in muscle growth and energy metabolism.

Creatine Kinase Phosphocreatine System

The creatine kinase (CK)/phosphocreatine (PCr) system is fundamental to cellular energy buffering.^{[11][17]}

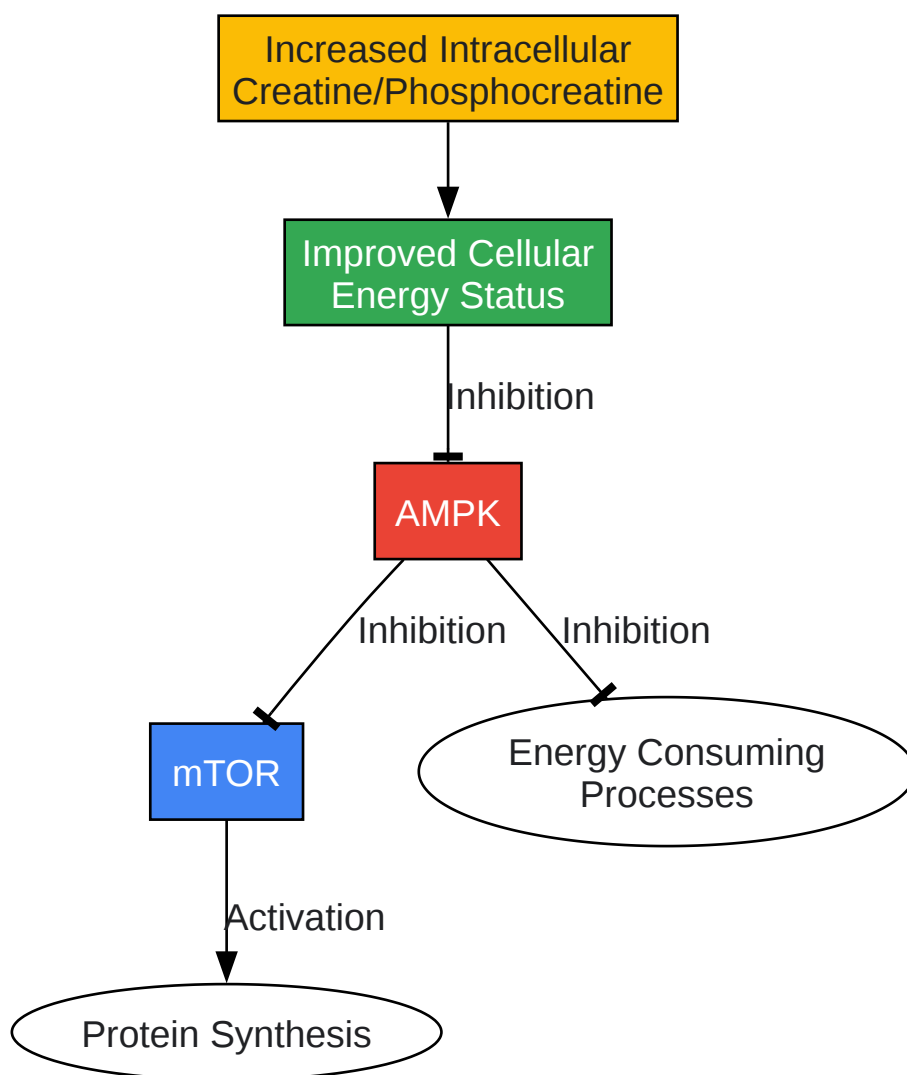


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Caption: The reversible reaction catalyzed by Creatine Kinase.

Influence on AMPK and mTOR Signaling

Creatine can modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathways, which are critical regulators of cellular energy status and protein synthesis.^{[8][18][19][20]}

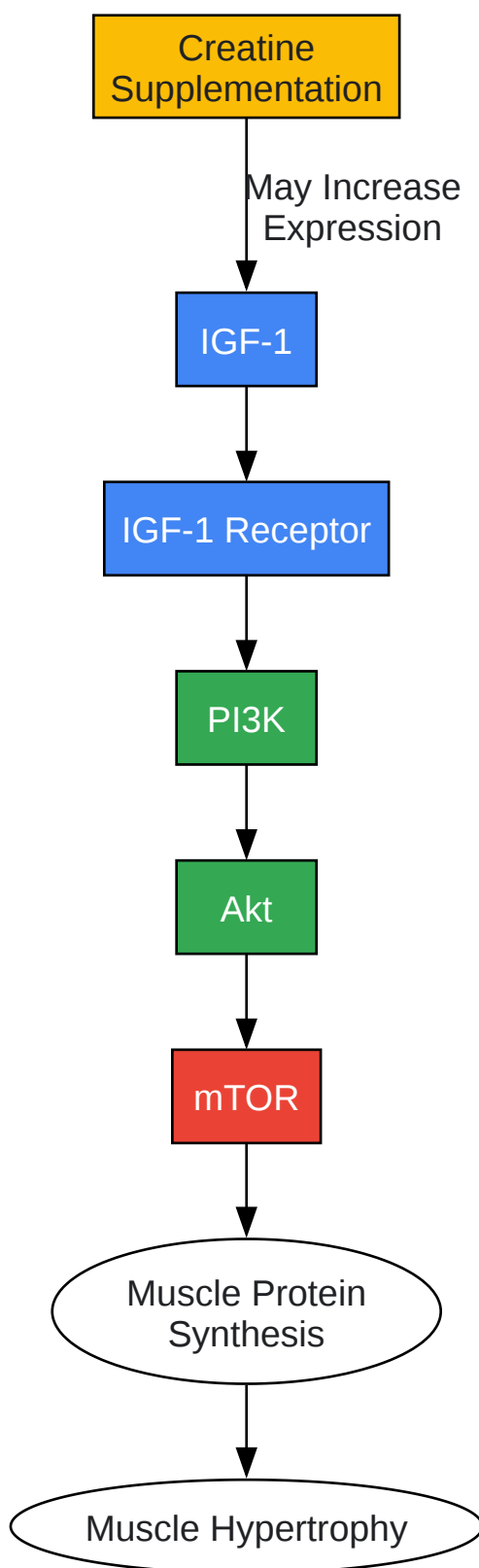


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Caption: Creatine's modulatory effect on AMPK and mTOR pathways.

IGF-1/Akt Signaling Pathway in Muscle Hypertrophy

Creatine supplementation may enhance muscle growth in part by influencing the Insulin-like Growth Factor-1 (IGF-1)/Akt signaling pathway.[21][22][23][24]

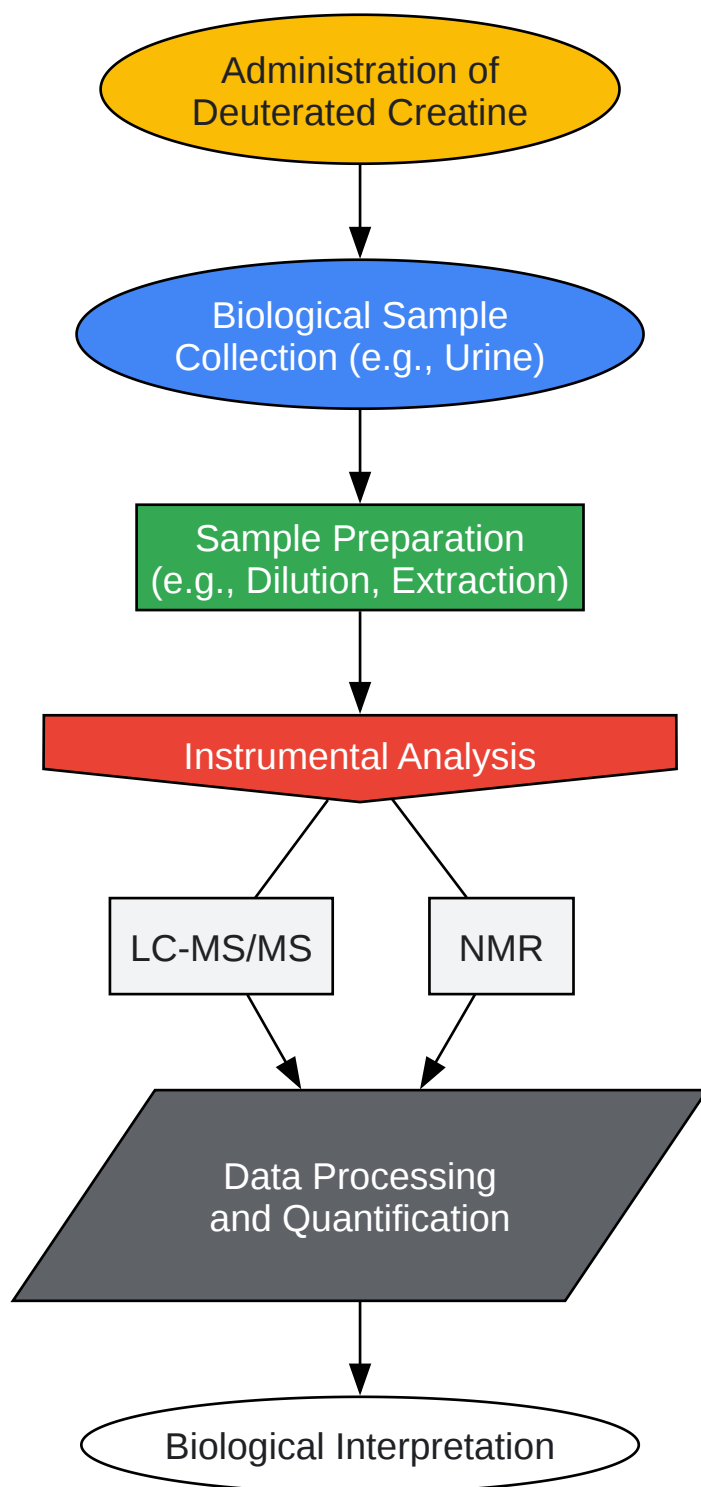


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Caption: Influence of creatine on the IGF-1/Akt pathway for muscle growth.

Experimental Workflow for Deuterated Creatine Analysis

The following diagram illustrates a typical workflow for studies involving deuterated creatine isotopes.



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Caption: General workflow for deuterated creatine studies.

Conclusion

Deuterated creatine isotopes are powerful tools for advancing our understanding of creatine metabolism and for the development of novel diagnostic and therapeutic strategies. A thorough understanding of their physicochemical properties, coupled with robust analytical methodologies, is essential for their successful application. This guide provides a foundational resource for researchers and professionals working with these important compounds, summarizing key data, outlining detailed experimental protocols, and visualizing the intricate signaling networks influenced by creatine. As research in this field continues to evolve, a deeper characterization of a wider range of deuterated creatine isotopes will further enhance their utility in biomedical science.

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